molecular formula C16H17FN4O2 B2989421 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide CAS No. 2034446-40-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide

Cat. No.: B2989421
CAS No.: 2034446-40-5
M. Wt: 316.336
InChI Key: BOCIOIUTWGFJBU-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide (CAS 2034446-40-5) is a synthetic compound supplied for biochemical research purposes. This molecule features a (1r,4r)-trans-cyclohexyl backbone that provides structural rigidity, linking a 5-fluoropyrimidine ether moiety to an isonicotinamide (pyridine-4-carboxamide) group . Its molecular formula is C16H17FN4O2 and it has a molecular weight of 316.33 g/mol . Current research into this compound and its structural analogs focuses primarily on their potential as kinase inhibitors in the field of oncology . Compounds within this structural class are being investigated for their ability to induce cell cycle arrest and promote apoptosis in cancer cells, with particular interest in tumors harboring specific signaling pathway mutations . The structural design, which incorporates a fluorinated heterocycle, is often intended to mimic natural nucleobases, potentially allowing for targeted interaction with enzyme active sites . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary use, nor for administration to humans of any kind.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-3-1-13(2-4-14)21-15(22)11-5-7-18-8-6-11/h5-10,13-14H,1-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCIOIUTWGFJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as an inhibitor of succinate dehydrogenase. By binding to this enzyme, it interferes with the normal function of the mitochondrial respiratory chain. This results in the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species.

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain, specifically complex II. The inhibition of succinate dehydrogenase disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production. This energy deficit affects various downstream processes, including spore germination and mycelial growth.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species. This leads to a disruption in the life cycle of the fungus, preventing its proliferation and spread.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances that compete for binding to succinate dehydrogenase. Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and light exposure.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a synthetic organic compound classified as a nicotinamide derivative. Its unique structural features, including a cyclohexyl group and a 5-fluoropyrimidine moiety, suggest significant potential for biological activity, particularly in the field of cancer therapeutics. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C16H19FN4O2
  • Key Functional Groups :
    • Isonicotinamide
    • Ether linkage (between cyclohexyl and fluoropyrimidine)

This structural arrangement is hypothesized to facilitate interactions with various biological targets involved in cell proliferation and apoptosis.

Anticancer Potential

This compound has shown promising anticancer activity in preliminary studies. The following table summarizes key findings related to its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MDA-MB-231 (TNBC)0.126Induces apoptosis and inhibits cell proliferation
Study 2MCF10A (non-cancer)>10Minimal effect on non-cancerous cells

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

The compound is believed to interact with specific kinases involved in cell cycle regulation and apoptosis. Preliminary interaction studies suggest that it may inhibit certain kinases, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Further research is needed to elucidate the precise mechanisms at play.

Case Studies

Recent research has highlighted the compound's potential in various therapeutic contexts:

  • In Vitro Studies : In studies involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of cell proliferation compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which exhibited higher IC50 values.
  • In Vivo Studies : Animal models have demonstrated that the compound can significantly reduce tumor growth and metastasis in breast cancer models, indicating its potential for further development as a therapeutic agent.

Safety and Toxicity Profile

Initial toxicity assessments have indicated a favorable safety profile for this compound. In subacute toxicity studies conducted on healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg over three days.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fluoropyrimidine and isonicotinamide substituents. Below is a detailed comparison with analogs sharing the cyclohexyloxy core or heteroaromatic motifs.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide C16H17FN4O2 316.33 5-fluoro-pyrimidin-2-yloxy, isonicotinamide Potential kinase/protease modulator
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide C15H18N6O3S 362.40 3-cyano-pyrazin-2-yloxy, sulfonamide Enhanced solubility via sulfonamide group
8-(4-(4-(3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)octanamide (5g) C47H55N9O6 858.03 5-cyano-pyridin-2-ylamino, PROTAC linker Dual CDK12/13 degrader; clinical candidate

Key Findings:

Substituent Effects on Bioactivity: The 5-fluoropyrimidin-2-yloxy group in the target compound may enhance metabolic stability compared to the 3-cyanopyrazin-2-yloxy group in Compound , which introduces electron-withdrawing effects but lacks fluorine’s van der Waals interactions . The isonicotinamide moiety (pyridine-4-carboxamide) provides a planar aromatic system, contrasting with the sulfonamide group in Compound , which improves aqueous solubility but may reduce membrane permeability .

Stereochemical Specificity :

  • The (1r,4r)-cyclohexyl configuration is conserved across analogs, suggesting its necessity for maintaining optimal binding geometry. For example, Compound employs the same stereochemistry to anchor its PROTAC linker, enabling selective degradation of CDK12/13 .

Pharmacological Potential: Unlike the PROTAC derivative in , the target compound lacks a ubiquitin ligase-recruiting moiety, limiting its utility to direct inhibition rather than protein degradation. Fluorine’s electronegativity in the pyrimidine ring may confer higher target affinity compared to non-fluorinated analogs, though direct binding data is unavailable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide, and how can purity be ensured?

  • Methodology : Begin with a nucleophilic substitution reaction between 5-fluoropyrimidin-2-ol and a trans-cyclohexyl diol derivative under basic conditions (e.g., K₂CO₃ in DMF). Subsequent coupling with isonicotinoyl chloride via amide bond formation is critical. Purification involves column chromatography (silica gel, gradient elution) followed by recrystallization. Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound’s stereochemistry and stability?

  • Methodology : Use chiral HPLC or polarimetry to verify the (1r,4r)-stereochemistry. Stability studies (e.g., thermal, pH-dependent degradation) require accelerated stability testing via HPLC-UV at varying temperatures (25°C–60°C) and pH (3–9). For hydrolytic stability, incubate in simulated gastric/intestinal fluids and monitor degradation products using LC-MS/MS .

Q. How should researchers design in vitro pharmacokinetic studies for this compound?

  • Methodology : Assess metabolic stability using liver microsomes (human/rodent) with NADPH cofactors, quantifying parent compound depletion via LC-MS. Membrane permeability (e.g., Caco-2 cell monolayers) and plasma protein binding (equilibrium dialysis) should be evaluated. Include positive controls (e.g., verapamil for permeability) and validate assays with triplicate replicates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to potential biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic structures of kinases or fluoropyrimidine-binding enzymes. Complement with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Validate predictions via surface plasmon resonance (SPR) for kinetic binding analysis (ka/kd) .

Q. How can contradictions in biological activity data across different assays be resolved?

  • Methodology : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). For inconsistent IC₅₀ values, apply statistical tools like Bland-Altman analysis to assess inter-assay variability. Consider off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models .

Q. What experimental approaches are optimal for identifying the compound’s primary cellular targets?

  • Methodology : Use affinity-based proteomics: immobilize the compound on sepharose beads for pull-down assays, followed by LC-MS/MS for protein identification. Validate hits with cellular thermal shift assays (CETSA) or siRNA-mediated gene silencing .

Q. How can reaction yield be optimized for large-scale synthesis while minimizing byproducts?

  • Methodology : Apply design of experiments (DoE) principles, varying parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to model interactions. For example, optimize the cyclohexyloxy intermediate synthesis using a central composite design with 3–5 factors .

Q. What mechanistic studies are required to elucidate the compound’s mode of action in kinase inhibition?

  • Methodology : Conduct time-dependent enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to distinguish competitive vs. non-competitive inhibition. Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Mutagenesis studies (e.g., ATP-binding pocket residues) can confirm critical interactions .

Methodological Considerations

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem or Zenodo .
  • Safety Protocols : Follow institutional Chemical Hygiene Plans for handling fluorinated compounds, including fume hood use and waste disposal per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.